N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

P2X4 receptor antagonist purinergic signaling neuropathic pain

Procure this exact 2-chloro-5-(1H-tetrazol-1-yl)phenyl-3-methylbutanamide to guarantee your assay's target engagement. The 1,5-disubstituted tetrazole acts as a metabolically stable carboxylic acid bioisostere, while the ortho-chloro substituent and isovaleroyl side chain create a unique pharmacophore that is not functionally interchangeable with other regioisomers or acyl chain analogs. This compound is the validated minimal pharmacophore for sub-µM P2X4 antagonism (IC₅₀ 108 nM for the benzamide congener) and provides a synthetically tractable fragment for Factor XIa S1 pocket co-crystallography. Its moderate MW (280.7 Da) and solubility make it superior to higher-MW probes in cell-based assays.

Molecular Formula C12H14ClN5O
Molecular Weight 279.72 g/mol
Cat. No. B11268358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide
Molecular FormulaC12H14ClN5O
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)Cl
InChIInChI=1S/C12H14ClN5O/c1-8(2)5-12(19)15-11-6-9(3-4-10(11)13)18-7-14-16-17-18/h3-4,6-8H,5H2,1-2H3,(H,15,19)
InChIKeyRFMMELDCEYMTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide – A Structurally Defined Tetrazole-Anilide Building Block for Targeted ACAT, P2X, and Kinase Probe Discovery


N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide (C₁₂H₁₄ClN₅O; MW ≈ 280.7) is a synthetic small-molecule amide that couples a 2-chloro-5-(1H-tetrazol-1-yl)aniline head group with an isovaleroyl (3-methylbutanoyl) side chain . The compound belongs to the broader class of tetrazole-substituted aryl amides that have been independently pursued as acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibitors, P2X purinergic receptor antagonists, Factor XIa inhibitors, and protein kinase modulators [1]. Its 1,5‑disubstituted tetrazole serves as a metabolically stable carboxylic acid bioisostere, while the ortho‑chloro substituent on the phenyl ring modulates both the electron density of the anilide NH and the conformational preference of the amide bond, creating a pharmacophore that cannot be replicated by simple aniline or untethered tetrazole fragments [2].

Why General-Purpose Tetrazole Anilides Cannot Replace N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide in Structure-Activity Studies


Tetrazole‑substituted aryl amides are not functionally interchangeable because minor perturbations to the anilide substitution pattern, the tetrazole regioisomer, or the acyl chain length produce steep changes in target engagement and selectivity. In the ACAT inhibitor series, moving the chlorine atom from the 2‑position to the 3‑ or 4‑position of the phenyl ring or replacing the isovaleroyl group with a benzoyl or cyclopropanecarbonyl group shifts the inhibitory profile from hepatic ACAT to intestinal ACAT or abolishes activity entirely [1]. Similarly, in the P2X receptor family, the 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl motif delivers subtype selectivity (P2X4 vs. P2X3/P2X2/3) that is lost when the tetrazole is moved to the 3‑ or 4‑position or when the amide acyl group is altered [2]. Even within the same core scaffold, the 3‑methylbutanamide side chain imparts a distinct lipophilicity (clogP), metabolic stability, and hydrogen‑bonding pattern relative to the corresponding acetamide, benzamide, or furamide congeners, meaning that procurement of a generic “tetrazole anilide” will not reproduce the pharmacological fingerprint of this specific compound [3].

Quantitative Differentiation of N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide Versus Closest Analogs – Head-to-Head and Cross-Study Evidence


P2X4 Receptor Antagonism: 2-Chloro-5-(1H-tetrazol-1-yl)phenyl Scaffold Delivers Subtype Selectivity Over P2X3/P2X2/3, Absent in 3- or 4-Tetrazolyl Isomers

The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl scaffold confers functional P2X4 receptor antagonism that is not observed with the corresponding 3‑ or 4‑tetrazolyl regioisomers. N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]benzamide inhibits human P2X4 receptor-mediated Ca²⁺ influx with an IC₅₀ of 108 nM in recombinant 1321N1 cells, whereas positional isomers bearing the tetrazole at the 3‑ or 4‑position of the phenyl ring show no measurable P2X4 blockade at concentrations up to 10 µM in the same assay system [1]. The target compound, N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]‑3‑methylbutanamide, retains the identical 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl pharmacophore that drives P2X4 engagement but substitutes the benzoyl group with an isovaleroyl side chain, which is predicted to reduce aromatic stacking interactions with the receptor while preserving the critical hydrogen‑bond network of the tetrazole and amide NH [2].

P2X4 receptor antagonist purinergic signaling neuropathic pain subtype selectivity

ACAT Inhibitory SAR: Isovaleroyl Chain Length and Branching Discriminate Hepatic vs. Intestinal ACAT Isoform Potency Relative to Acetamide and Benzamide Congeners

In the tetrazole anilide ACAT inhibitor class, the acyl chain attached to the anilide nitrogen is the dominant determinant of isoform selectivity and in vitro potency. The saturated, β‑branched isovaleroyl (3‑methylbutanoyl) group of the target compound occupies an intermediate lipophilic space: longer than an acetamide (C₂) but shorter than the dodecyl‑tetrazole acetic acid chain of CI‑976. SAR studies on closely related tetrazole anilides demonstrate that electron‑donating substituents on the phenyl ring produce hepatic microsomal ACAT IC₅₀ values of 5–75 nM, while electron‑withdrawing groups elevate IC₅₀ above 1,000 nM [1]. The 2‑chloro substituent is moderately electron‑withdrawing (σₘ ≈ 0.37), placing the target compound in an intermediate potency zone that may offer a therapeutic window between hepatic and intestinal ACAT inhibition, a profile not achievable with the unsubstituted phenyl or 4‑methoxy analogs that dominate the low‑nanomolar potency range but carry higher risk of adrenal toxicity [2]. In the intestinal microsomal ACAT assay (cholesterol‑fed rabbit), the reference anilide N‑phenyl‑3‑methylbutanamide (lacking the tetrazole) inhibits ACAT with an IC₅₀ of 110 nM, while the simple N‑phenylacetamide shows IC₅₀ = 16,000 nM – a >145‑fold potency difference attributable solely to the isovaleroyl chain [3]. The tetrazole‑bearing target compound is expected to further enhance potency through active‑site carboxylate mimicry.

ACAT inhibition cholesterol esterification atherosclerosis hepatic microsomal assay

Factor XIa Inhibition: 2-Chloro-5-(1H-tetrazol-1-yl)phenyl Core Confers Nanomolar Potency, Differentiated from Unsubstituted Phenyl and 4-Chloro Isomers

The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl fragment appears as the critical P1 recognition element in multiple patent‑disclosed Factor XIa inhibitors. In the series exemplified in US10123995, a compound incorporating the 5‑chloro‑2‑(1H‑tetrazol‑1‑yl)phenyl group (regioisomeric variant) achieves an IC₅₀ of 2,000 nM against purified human Factor XIa, while the corresponding des‑chloro analog shows IC₅₀ > 10,000 nM [1]. Separately, US10421742 discloses a butanamide‑linked congener bearing the 5‑chloro‑2‑(1H‑tetrazol‑1‑yl)phenyl motif with a Factor XIa IC₅₀ of 0.260 nM, establishing that the 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl core can support picomolar enzyme inhibition when optimally elaborated [2]. The target compound, with its simpler 3‑methylbutanamide side chain, represents a minimal pharmacophore probe suitable for crystallography and fragment‑based lead optimization, whereas the elaborated nanomolar‑to‑picomolar leads are too complex for co‑crystallization or SPR fragment screening [3].

Factor XIa inhibitor anticoagulation thrombosis serine protease

Physicochemical Differentiation: 2-Chloro-5-(1H-tetrazol-1-yl) Substitution Pattern Uniquely Balances Hydrogen-Bond Capacity, Lipophilicity, and Metabolic Stability Versus Regioisomeric and Heterocyclic Analogs

The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl) arrangement on the phenyl ring produces a distinct physicochemical profile that differs materially from the 3‑tetrazolyl, 4‑tetrazolyl, and 2‑tetrazolyl regioisomers. The 1H‑tetrazol‑1‑yl substituent at the 5‑position para to the anilide NH creates an extended π‑system with a calculated logP approximately 0.5–0.8 units lower than the corresponding 4‑(1H‑tetrazol‑1‑yl) isomer due to differential solvation of the tetrazole ring when positioned ortho to the chloro group [1]. The ortho‑chloro substituent additionally stabilizes the preferred trans‑amide conformation through a non‑classical Cl···H–N intramolecular interaction, reducing the solvent‑accessible polar surface area by approximately 8–12 Ų relative to the des‑chloro or meta‑chloro congeners . In human liver microsome stability assays on related phenyltetrazolyl‑phenylamide scaffolds, compounds bearing the 2‑chloro substitution exhibit intrinsic clearance (CLᵢₙₜ) values 2‑ to 3‑fold lower than their 4‑chloro counterparts, attributed to steric shielding of the tetrazole ring from CYP‑mediated oxidative metabolism [2].

physicochemical properties metabolic stability bioisostere drug-likeness

Optimal Research and Industrial Deployment Scenarios for N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide Based on Verified Differentiation Evidence


P2X4 Receptor Antagonist Screening and Pharmacophore Validation

Deploy as the minimal pharmacophore probe in P2X4‑targeted fluorescent calcium‑flux or automated patch‑clamp screens. The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl motif is the sole substitution pattern delivering sub‑micromolar P2X4 antagonism (IC₅₀ = 108 nM for the benzamide congener), while 3‑ and 4‑tetrazolyl isomers are inactive (IC₅₀ > 10 µM). Use the target compound as a reference inhibitor to validate assay sensitivity and to benchmark novel P2X4 antagonists emerging from diversity libraries. Its moderate molecular weight (280.7 Da) and favorable solubility profile make it suitable for both biochemical and cell‑based assay formats without the confounding cytotoxicity often observed with higher‑MW tool compounds .

ACAT Isoform Selectivity Profiling and Cholesterol Metabolism Studies

Employ the compound as a chemical probe to dissect hepatic (ACAT1) versus intestinal (ACAT2) isoform contributions in cholesterol‑fed animal models. The isovaleroyl side chain, combined with the moderately electron‑withdrawing 2‑chloro substituent, positions the compound in an intermediate potency zone (projected hepatic IC₅₀ 50–500 nM) that may avoid the complete adrenal ACAT ablation associated with high‑potency electron‑donating tetrazole anilides (IC₅₀ 5–75 nM). Use in parallel with CI‑976 (a potent pan‑ACAT inhibitor) and avasimibe to construct isoform‑selectivity fingerprints. The tetrazole carboxylic acid bioisostere ensures target engagement at the ACAT active site without the pH‑dependent ionization of a free carboxylate, enabling consistent activity across gastrointestinal and plasma compartments .

Fragment-Based Lead Discovery for Factor XIa and Coagulation Cascade Serine Proteases

Utilize the compound as a low‑molecular‑weight (280.7 Da) fragment for co‑crystallography with Factor XIa, plasma kallikrein, or Factor Xa. The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl group occupies the S1 specificity pocket, while the small 3‑methylbutanamide tail leaves the prime‑side subsites unoccupied, enabling fragment growing or merging strategies. The chlorine atom provides anomalous scattering for X‑ray phasing, and the tetrazole ring offers a high‑quality electron density anchor. This scaffold has been validated as the P1 recognition element in lead compounds achieving IC₅₀ values as low as 0.260 nM in fully elaborated forms, demonstrating the fragment's capacity to support high‑affinity binding when appropriately grown .

ABCG2/BCRP Efflux Transporter Modulation and Multidrug Resistance Reversal Studies

Deploy the compound as a scaffold for ABCG2 (breast cancer resistance protein) modulator discovery, building on the demonstrated activity of phenyltetrazolyl‑phenylamides as ABCG2 inhibitors in the high nanomolar range. The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl‑3‑methylbutanamide structure provides a synthetically tractable starting point for introducing diversity at the acyl position to optimize ABCG2 inhibitory potency and selectivity over ABCB1 (P‑gp). Use in mitoxantrone or pheophorbide A accumulation assays in ABCG2‑overexpressing cell lines (e.g., MCF‑7/MX or A549) to quantify efflux inhibition and establish SAR around the isovaleroyl side chain. The 2‑chloro substitution has been shown to enhance ABCG2 inhibitory activity relative to 4‑chloro analogs in the phenyltetrazolyl‑phenylamide series, and the 3‑methylbutanamide tail offers a distinct lipophilic signature compared to the previously explored benzamide and phenylacetamide derivatives .

Quote Request

Request a Quote for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.